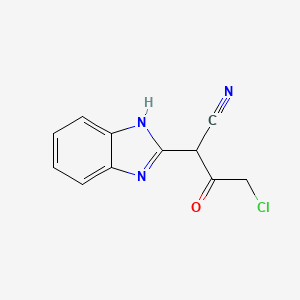
2-(1H-苯并咪唑-2-基)-4-氯-3-氧代丁腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile and a ketone functional group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the benzimidazole ring, a common pharmacophore, imparts various biological activities to the compound.
科学研究应用
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the benzimidazole ring.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Compounds with a similar structure, such as benzimidazole derivatives, have been reported to exhibit antiparasitic and antioxidant activity . They are known to target parasites like Trichinella spiralis .
Mode of Action
Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antioxidant activity, reacting with various free radicals through several possible reaction pathways – hat in nonpolar medium, splet in polar medium, and raf in both media .
Result of Action
Benzimidazole derivatives have been reported to exhibit antiparasitic activity, killing parasitic larvae . They also show antioxidant activity, acting as effective radical scavengers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile typically involves the condensation of 1,2-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 1,2-phenylenediamine with 4-chloro-3-oxobutanenitrile under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts and automated systems can further streamline the production, ensuring consistency and high purity of the final product .
化学反应分析
Types of Reactions
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-2-yl)-4-chlorobutanenitrile: Lacks the ketone group, which may affect its biological activity.
2-(1H-benzimidazol-2-yl)-4-oxobutanenitrile: Similar structure but without the chloro group, leading to different reactivity and applications.
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanal: Contains an aldehyde group instead of a nitrile, altering its chemical properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile is unique due to the combination of the benzimidazole ring with both a chloro and a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,7H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPUKQWTWOKPNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C#N)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














